5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide
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Description
5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H12ClNO4S3 and its molecular weight is 389.88. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
The chemical compound 5-chloro-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide showcases significant potential in various scientific research applications, particularly in chemical synthesis and reactivity. For instance, the synthesis and derivatization of similar sulfonamides have been explored to create novel compounds with potential applications in medicinal chemistry. The creation of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides, as reported by Prugh et al. (1991), exemplifies the exploration of topically active ocular hypotensive agents, demonstrating the versatility of sulfonamide derivatives in drug discovery (Prugh et al., 1991). Additionally, the electrochemical oxidation of mucochloric acid derivatives, including aryl- and alkylthio derivatives, has been investigated to understand their electrochemical behavior and potential for creating reactive intermediates (Devyatova et al., 2009).
Potential Inhibitory Effects and Corrosion Inhibition
Research has also delved into the potential inhibitory effects of similar compounds on enzymes and their use as corrosion inhibitors. For example, Sappani and Karthikeyan (2014) examined the efficacy of related sulfonamide derivatives as inhibitors for mild steel corrosion in acidic media, highlighting the compounds' potential in material science and industrial applications (Sappani & Karthikeyan, 2014).
Catalytic and Synthetic Applications
Furthermore, the synthetic utility of compounds containing furan and thiophene moieties, similar to the one , has been extensively explored. These compounds serve as key intermediates in organic synthesis, offering pathways to diverse chemical structures. For instance, the Vilsmeier reaction has been utilized to synthesize 5-(chloromethyl)-2-furaldehyde, demonstrating the potential of using furan derivatives in synthetic organic chemistry (Sanda et al., 1992).
Properties
IUPAC Name |
5-chloro-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S3/c15-12-5-6-13(22-12)23(18,19)16-8-9-3-4-11(21-9)14(17)10-2-1-7-20-10/h1-7,14,16-17H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAFXLUBIDAAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.